2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid 2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13358647
InChI: InChI=1S/C18H19FN2O2/c19-15-8-6-14(7-9-15)17(18(22)23)21-12-10-20(11-13-21)16-4-2-1-3-5-16/h1-9,17H,10-13H2,(H,22,23)
SMILES: C1CN(CCN1C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C(=O)O
Molecular Formula: C18H19FN2O2
Molecular Weight: 314.4 g/mol

2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid

CAS No.:

Cat. No.: VC13358647

Molecular Formula: C18H19FN2O2

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid -

Specification

Molecular Formula C18H19FN2O2
Molecular Weight 314.4 g/mol
IUPAC Name 2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid
Standard InChI InChI=1S/C18H19FN2O2/c19-15-8-6-14(7-9-15)17(18(22)23)21-12-10-20(11-13-21)16-4-2-1-3-5-16/h1-9,17H,10-13H2,(H,22,23)
Standard InChI Key WESBRVLWAJIVSP-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C(=O)O
Canonical SMILES C1CN(CCN1C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(4-Fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid (CAS No. 885276-84-6) is a zwitterionic compound with the molecular formula C20H20FN3O2 and a molecular weight of 353.39 g/mol . Its structure comprises three distinct moieties:

  • A 4-fluorophenyl group providing lipophilicity and metabolic stability.

  • A 4-phenylpiperazine unit contributing to receptor-binding versatility.

  • An acetic acid backbone enabling salt formation and solubility modulation.

The piperazine ring adopts a chair conformation, with the phenyl and fluorophenyl groups occupying equatorial positions to minimize steric strain. The fluorine atom at the para position enhances electronic effects, influencing both solubility and intermolecular interactions .

Spectral Properties

While experimental spectral data for this specific compound remains limited, analogs such as 2-(4-fluorophenyl)acetic acid exhibit characteristic signals in nuclear magnetic resonance (NMR) spectroscopy:

  • 1H NMR: Aromatic protons resonate at δ 7.2–7.4 ppm (fluorophenyl), with piperazine protons appearing as multiplets between δ 2.8–3.6 ppm .

  • 13C NMR: The carboxylic carbon typically appears near δ 170 ppm, while the fluorinated aromatic carbon (C-F) shows a coupling constant of ~245 Hz .

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of 2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid involves multi-step sequences, often starting from 4-fluorophenylacetic acid derivatives. A representative pathway is outlined below:

Table 1: Synthesis Optimization from 4-Fluorophenylacetic Acid

StepReagents/ConditionsYield (%)Key Intermediate
1Thionyl chloride (SOCl₂), DMF, 70°C89.54-Fluorophenylacetyl chloride
2Piperazine derivative, NaOH, 5–10°C76.2Acid-amine conjugate
3Hydrolysis (NaOH/H₂O), RT92.0Target compound

Step 1: Chlorination
4-Fluorophenylacetic acid reacts with thionyl chloride in toluene/N,N-dimethylformamide (DMF) at 70°C to form 4-fluorophenylacetyl chloride. Excess thionyl chloride ensures complete conversion, with DMF catalyzing the reaction via a Vilsmeier-Haack-type intermediate .

Step 2: Amidation
The acid chloride undergoes nucleophilic substitution with 4-phenylpiperazine under basic conditions (NaOH, 5–10°C). Temperature control minimizes side reactions such as N-oxide formation .

Step 3: Hydrolysis
The resulting amide is hydrolyzed to the carboxylic acid using aqueous NaOH, achieving high yields due to the stability of the piperazine ring under alkaline conditions .

Process Challenges

  • Purity Control: Residual thionyl chloride must be removed via azeotropic distillation to prevent side reactions.

  • Solvent Selection: Toluene is preferred over dichloromethane for chlorination due to higher boiling points and better solubility of intermediates .

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate aqueous solubility (2.1 mg/mL at pH 7.4) but forms stable sodium salts (solubility >50 mg/mL). Thermal gravimetric analysis (TGA) shows decomposition above 210°C, indicating suitability for standard storage conditions .

Table 2: Physicochemical Profile

PropertyValueMethod
LogP (octanol/water)2.8 ± 0.3Shake-flask
pKa (carboxylic acid)3.9Potentiometric
Melting Point158–160°CDSC

Crystallographic Data

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with hydrogen bonding between the carboxylic acid and piperazine nitrogen, stabilizing the lattice .

Cell LineIC₅₀ (μM)Mechanism
AGS (gastric)18.7Caspase-3 activation
MCF-7 (breast)45.2Cell cycle arrest

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